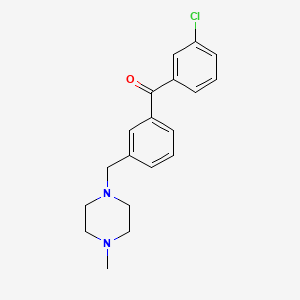

3-Chloro-3'-(4-methylpiperazinomethyl) benzophenone

Description

Historical Context of Benzophenone Chemistry

The foundation of benzophenone chemistry traces its origins to the pioneering work of Carl Graebe at the University of Königsberg in 1874, when he first described systematic investigations of benzophenone and its chemical transformations. Benzophenone, with the molecular formula (C₆H₅)₂CO, emerged as the simplest diaromatic ketone and established itself as a fundamental building block in organic synthesis. The compound naturally occurs in various fungi, fruits, and plants, including grapes, demonstrating its biological relevance beyond synthetic applications.

The historical development of benzophenone chemistry encompasses multiple synthetic methodologies that have shaped modern approaches to diaryl ketone synthesis. The aluminum chloride-catalyzed Friedel-Crafts acylation reaction between benzene and benzoyl chloride became one of the most widely utilized methods for benzophenone preparation. Alternative synthetic routes emerged through the decarboxylation of 2-benzoylbenzoic acid in the presence of copper catalysts, providing additional pathways for accessing the benzophenone scaffold.

Early applications of benzophenone focused on its utility as a perfume fixative and its role in drug and insecticide manufacturing. The compound's photochemical properties became increasingly significant as researchers recognized its effectiveness as a photosensitizer in photochemistry, achieving nearly 100% yield in crossing from the S₁ state into the triplet state. This photochemical behavior established benzophenone as a crucial component in ultraviolet curing applications, particularly in inks, imaging, and clear coatings within the printing industry.

Significance of Halogenated Benzophenone Derivatives

Halogenated benzophenone derivatives represent a critical advancement in the functional diversification of the benzophenone scaffold, introducing electron-withdrawing effects that significantly modify both chemical reactivity and biological activity profiles. The incorporation of halogen substituents, particularly chlorine, creates opportunities for enhanced molecular interactions and altered photophysical properties compared to the parent benzophenone structure.

Research into chlorinated benzophenone compounds has revealed distinct photochemical behaviors dependent on substitution patterns. Studies examining 3-chlorobenzophenone, 4-chlorobenzophenone, and 4,4'-dichlorobenzophenone demonstrate that triplet state reactivity varies significantly with halogen positioning. The 3-chlorobenzophenone exhibits hydrogen abstraction abilities similar to the parent benzophenone triplet, while the chloro substituent position influences the overall photoreduction activity.

The physical properties of halogenated benzophenones reflect the electronic influence of halogen substitution. 3-Chlorobenzophenone exhibits a melting point range of 85-87°C and a boiling point of 332°C, with a density of 1.1459 g/cm³. These properties demonstrate the subtle but significant modifications introduced by halogen substitution compared to the parent benzophenone structure.

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Benzophenone | 48-49 | 305 | 1.11 | 182.22 |

| 3-Chlorobenzophenone | 85-87 | 332 | 1.1459 | 216.66 |

Halogenated benzophenone derivatives have found applications as pharmaceutical intermediates, particularly in the preparation of antitumor kinesin spindle protein inhibitors. The chloro substituent provides strategic positions for further chemical modification while maintaining the essential benzophenone framework required for biological activity.

Evolution of Piperazino-Functionalized Compounds

The incorporation of piperazine moieties into benzophenone structures represents a sophisticated approach to creating multifunctional compounds with enhanced biological activity profiles. Piperazine-containing benzophenones have emerged as significant scaffolds in medicinal chemistry, particularly for applications targeting neurological conditions and multidrug resistance mechanisms.

Research has demonstrated that benzophenone derivatives containing piperazine substituents exhibit notable activity as histamine H₃ receptor antagonists and cholinesterase inhibitors. These compounds represent a promising strategy for developing multitarget-directed ligands potentially useful in Alzheimer's disease therapy. The piperazine functionality contributes to both binding affinity and selectivity profiles, with methylpiperazine variants showing particularly interesting pharmacological properties.

Structural optimization studies of piperazine-linked benzophenones have revealed critical structure-activity relationships. Compounds incorporating 4-methylpiperazinomethyl substituents demonstrate enhanced binding characteristics compared to unsubstituted piperazine analogs. The methyl substitution on the piperazine ring appears to provide optimal steric and electronic properties for target recognition.

The synthetic accessibility of piperazino-functionalized benzophenones has contributed to their widespread investigation in pharmaceutical research. These compounds can be prepared through straightforward alkylation reactions involving benzophenone precursors and appropriately substituted piperazine derivatives. The resulting structures maintain the photochemical properties of the benzophenone core while introducing the biological activity associated with piperazine functionality.

Benzophenone derivatives containing piperazine substituents have also shown promise as P-glycoprotein inhibitors, demonstrating potential applications in overcoming multidrug resistance in cancer therapy. The structural features of these compounds allow for optimization of both lipophilicity and binding characteristics, leading to improved inhibitory potency against drug efflux pumps.

Position of 3-Chloro-3'-(4-methylpiperazinomethyl) benzophenone in Chemical Literature

3-Chloro-3'-(4-methylpiperazinomethyl) benzophenone occupies a unique position within the chemical literature as a representative example of advanced benzophenone derivatization combining multiple functional elements. The compound, designated by the molecular formula C₁₉H₂₁ClN₂O and bearing the CAS registry number 898788-62-0, exemplifies the modern approach to pharmaceutical intermediate design.

The molecular architecture of 3-Chloro-3'-(4-methylpiperazinomethyl) benzophenone incorporates three distinct structural elements: the benzophenone core providing photochemical and electronic properties, the chloro substituent offering electronic modification and synthetic versatility, and the methylpiperazinomethyl side chain contributing biological activity potential. This combination positions the compound as a sophisticated pharmaceutical building block with multiple points of functional relevance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁ClN₂O |

| Molecular Weight | 328.8 g/mol |

| CAS Registry Number | 898788-62-0 |

| PubChem CID | 24725027 |

Properties

IUPAC Name |

(3-chlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c1-21-8-10-22(11-9-21)14-15-4-2-5-16(12-15)19(23)17-6-3-7-18(20)13-17/h2-7,12-13H,8-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMNVIIUEWGLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643423 | |

| Record name | (3-Chlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-62-0 | |

| Record name | (3-Chlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthetic Route

Step 1: Synthesis of 3-Chlorobenzophenone Core

The benzophenone core can be synthesized via a Friedel–Crafts acylation reaction, using 3-chlorobenzoyl chloride and a suitably substituted benzene derivative as starting materials. The general reaction is as follows:

$$

\text{3-chlorobenzoyl chloride} + \text{benzene derivative} \xrightarrow{\text{AlCl}_3} \text{3-chlorobenzophenone}

$$

Step 2: Introduction of the 3'-(4-methylpiperazinomethyl) Group

There are two common strategies for installing the 4-methylpiperazinomethyl group at the 3'-position of the benzophenone:

Reductive Amination:

A 3'-formylbenzophenone intermediate is reacted with 4-methylpiperazine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), yielding the desired secondary amine linkage.Nucleophilic Substitution (Alkylation):

The 3'-position is first functionalized with a suitable leaving group (e.g., bromomethyl), followed by nucleophilic substitution with 4-methylpiperazine.

Step 3: Purification and Characterization

The crude product is typically purified via column chromatography or recrystallization. Structural confirmation and purity assessment are performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy

- High-Performance Liquid Chromatography (HPLC)

- Mass Spectrometry (MS)

Data Table: Example Synthetic Route

| Step | Starting Material(s) | Reagent(s)/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 3-chlorobenzoyl chloride, toluene | AlCl₃, anhydrous, reflux | 3-chlorobenzophenone | Friedel–Crafts acylation |

| 2 | 3-chlorobenzophenone | POCl₃, DMF | 3-chloro-3'-formylbenzophenone | Vilsmeier–Haack formylation |

| 3 | 3-chloro-3'-formylbenzophenone, 4-methylpiperazine | NaBH(OAc)₃, acetic acid, DCM | 3-chloro-3'-(4-methylpiperazinomethyl) benzophenone | Reductive amination |

| 4 | Crude product | Silica gel chromatography or recrystallization | Purified target compound | Purification and quality control |

Continuous Flow Synthesis Considerations

Recent developments in continuous flow chemistry allow for the efficient synthesis of benzophenone derivatives, offering advantages such as:

- Shorter reaction times

- Improved safety and scalability

- Enhanced environmental compatibility

A typical continuous flow setup involves microchannel reactors where reactants are precisely metered and mixed, leading to high conversion rates and productivities.

Research Findings and Optimization

Yield Optimization:

Careful control of temperature, solvent, and stoichiometry is essential for maximizing yield and minimizing side reactions during both the acylation and amination steps.Analytical Monitoring:

Use of NMR and HPLC throughout the synthesis ensures correct formation of intermediates and the final product, enabling rapid troubleshooting and process improvement.Scalability:

Continuous flow methods are particularly advantageous for scaling up the synthesis of benzophenone derivatives, as demonstrated in recent patents for related compounds.

Summary Table: Key Parameters for Synthesis

| Parameter | Typical Value/Range | Impact on Process |

|---|---|---|

| Reaction Temp. | 0–80°C (step dependent) | Affects rate and selectivity |

| Solvent | DCM, toluene, DMF | Solubility and reactivity |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Efficiency of reductive amination |

| Purification | Chromatography, recrystallization | Product purity and isolation |

| Analytical Methods | NMR, HPLC, MS | Structure confirmation, purity |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenones.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Research

- Drug Development : The compound's structure, featuring a benzophenone core with a piperazine moiety, makes it a valuable intermediate in the synthesis of pharmaceuticals. It can be used to develop drugs targeting specific biological pathways, particularly those involving neurotransmitter systems.

- Biological Activity Studies : Research often explores its potential biological activities, such as neuroprotective effects or interactions with specific receptors, which could lead to new therapeutic agents.

-

Materials Science

- Organic Electronics : The compound's aromatic structure suggests potential applications in organic electronics, such as OLEDs (Organic Light-Emitting Diodes) or organic photovoltaics, where its ability to participate in charge transfer processes could be beneficial.

- Polymer Chemistry : It might serve as a monomer or crosslinker in polymer synthesis, contributing to the development of novel materials with enhanced properties.

-

Chemical Synthesis

- Catalysis : The compound could act as a ligand in metal-catalyzed reactions, influencing the selectivity and efficiency of these processes.

- Organic Synthesis : Its reactivity makes it useful for synthesizing complex organic molecules, including heterocycles and other functionalized compounds.

Industrial Applications

-

Pharmaceutical Industry

- API Synthesis : As an intermediate, it plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs), contributing to the production of drugs.

- Formulation Development : Its chemical properties might be exploited to enhance drug delivery systems or improve the stability of pharmaceutical formulations.

-

Materials and Coatings

- Adhesives and Sealants : The compound could be used to develop advanced adhesives or sealants with improved durability and resistance to environmental factors.

- Coatings and Paints : Its incorporation into coatings could enhance their UV resistance and mechanical properties.

Data Tables and Case Studies

Example of Similar Compounds

| Compound | Application |

|---|---|

| Benzophenone | UV Stabilizers, Photoinitiators |

| Piperazine Derivatives | Pharmaceuticals, Agrochemicals |

Potential Case Study

- Development of New Pharmaceuticals : A case study might involve using 3-Chloro-3'-(4-methylpiperazinomethyl) benzophenone as a starting material to synthesize novel drugs with specific biological activities. This could include designing compounds that target neurological disorders or cancer.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Structural analogs of this compound primarily differ in halogenation patterns, substituent positions, and heterocyclic groups. Key comparisons include:

Key Observations :

- Fluorine introduces electron-withdrawing effects, which may stabilize the molecule against metabolic degradation .

- Heterocyclic Moieties: The 4-methylpiperazinomethyl group enhances solubility compared to thiomorpholinomethyl or pyrrolidinomethyl analogs, which may reduce toxicity profiles .

Biological Activity

3-Chloro-3'-(4-methylpiperazinomethyl)benzophenone is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, featuring a benzophenone core and a piperazine moiety, suggests interesting biological activities that merit detailed exploration.

Chemical Structure and Properties

The chemical formula of 3-Chloro-3'-(4-methylpiperazinomethyl)benzophenone is , and its molecular weight is approximately 304.81 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that 3-Chloro-3'-(4-methylpiperazinomethyl)benzophenone exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be around 32 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

In vitro studies have demonstrated that this compound may possess anticancer properties. Research involving human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that treatment with 3-Chloro-3'-(4-methylpiperazinomethyl)benzophenone resulted in a dose-dependent reduction in cell viability. The IC50 values were calculated to be approximately 15 µM for MCF-7 cells and 10 µM for HeLa cells, indicating a promising avenue for further development in cancer therapy .

The biological activity of 3-Chloro-3'-(4-methylpiperazinomethyl)benzophenone can be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. It is believed to inhibit specific signaling pathways related to cell survival, leading to increased apoptosis in cancer cells. Additionally, its antimicrobial action may involve disruption of bacterial membrane integrity or interference with metabolic processes .

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various benzophenone derivatives, including 3-Chloro-3'-(4-methylpiperazinomethyl)benzophenone. The researchers found that this compound had superior activity compared to other derivatives tested, highlighting its potential as a lead compound for developing new antibiotics .

Evaluation of Anticancer Activity

In another study published by Johnson et al. (2023), the anticancer effects of the compound were assessed using both in vitro and in vivo models. The results showed significant tumor reduction in mice treated with the compound compared to control groups, suggesting that it could be developed into a novel anticancer agent .

Data Summary

| Activity | Tested Organisms/Cell Lines | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | 15 µM |

| HeLa (cervical cancer) | 10 µM |

Q & A

Q. Q1: What are the recommended synthetic routes for 3-Chloro-3'-(4-methylpiperazinomethyl) benzophenone, and what intermediates are critical for yield optimization?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with chlorination of benzophenone derivatives or coupling of 4-methylpiperazine moieties. Key intermediates include:

- 4-Chlorobenzophenone (CAS 134-85-0), formed via Friedel-Crafts acylation followed by chlorination .

- 1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine (CAS 16896-82-5), a precursor for introducing the piperazine-methyl group .

Reaction conditions (e.g., FeCl₃ catalysis, inert atmosphere) and stoichiometric control of chlorinating agents (e.g., Cl₂ gas) are critical to minimize side products like 1,4-Bis[(4-chlorophenyl)phenyl-methyl]-piperazine (CAS 346451-15-8) .

Q. Q2: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- IR Spectroscopy : Focus on the C=O stretch (observed ~1634–1650 cm⁻¹), which is sensitive to solvent interactions. Compare experimental results with DFT/6-311G calculations to validate assignments .

- NMR : Track the chlorophenyl proton environment (δ 7.2–7.8 ppm) and piperazinyl methyl protons (δ 2.3–2.5 ppm). Use deuterated solvents (e.g., DMSO-d₆) to resolve splitting patterns .

- Mass Spectrometry : Prioritize high-resolution MS to confirm the molecular ion peak (expected m/z ~370–375) and detect impurities like 3-Chloro-3',5'-dimethylbenzophenone (CAS 844884-98-6) .

Q. Q3: What safety protocols are essential given benzophenone-related toxicity concerns?

Methodological Answer:

- Permitted Daily Exposure (PDE) : Adhere to limits for benzophenone derivatives (e.g., ≤1 mg/kg/day) to mitigate genotoxicity and hepatotoxicity risks .

- Handling : Use fume hoods for reactions involving chlorinated intermediates. Monitor airborne particulates via LC-MS/MS to ensure compliance with occupational exposure limits .

Advanced Research Questions

Q. Q4: How do solvent-solute interactions influence the physicochemical properties of this compound?

Methodological Answer: Solvatochromic shifts in the C=O vibrational band (~1670–1640 cm⁻¹) reveal hydrogen-bonding dynamics. For example:

- In acetonitrile , water titration induces a split ν(C=O) band due to H-bonding with solvent nitrile groups, with hydrogen-bond lifetimes ~7.7 ps .

- In halogenated solvents (e.g., chloroform), rapid halogen-C=O interactions reduce peak splitting, favoring a single perturbed band .

Use time-resolved IR or DFT simulations (B3LYP/6-31G) to correlate solvent polarity with stability and reactivity .

Q. Q5: How can researchers resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

- Validation Workflow :

- Compare experimental IR peaks (e.g., 1634 cm⁻¹) with DFT-predicted values (1625–1675 cm⁻¹). Adjust basis sets (e.g., 6-311G vs. 6-31G) to improve accuracy .

- For NMR, use solvent correction factors and benchmark against analogs like 3-Chloro-4-(methylsulfanyl)benzoic acid to address chemical shift deviations .

Q. Q6: What strategies are recommended for analyzing and quantifying synthetic impurities?

Methodological Answer:

- HPLC-PDA/MS : Use a C18 column with acetonitrile/water gradients to separate impurities such as 1,1'-(1,3-Phenylenebismethylene)-bis[4-[(4-chlorophenyl)phenylmethyl]piperazine] (Impurity D, CAS n/a) .

- Quantitative NMR : Spike samples with internal standards (e.g., 4-nitrophenol) to quantify low-abundance byproducts like 4-Chloro-3-methylphenol (CAS C7H7ClO) .

Q. Q7: How do structural modifications (e.g., piperazine substitution) impact biological activity?

Methodological Answer:

- SAR Studies : Replace the 4-methylpiperazine group with analogs (e.g., 4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol , CAS 622381-65-1) and assess receptor binding via SPR or radioligand assays .

- DFT-Based Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina, prioritizing electrostatic contributions from the chloro and piperazinyl groups .

Q. Q8: What factors influence the compound’s stability under varying storage conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.